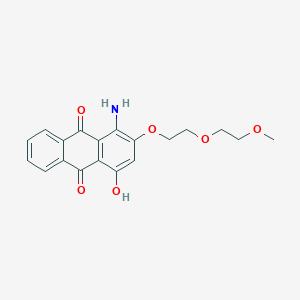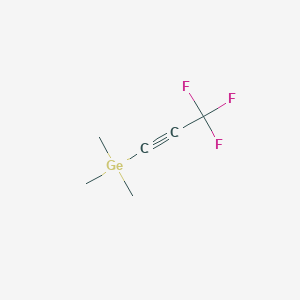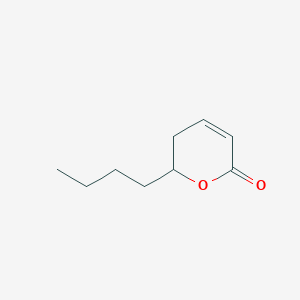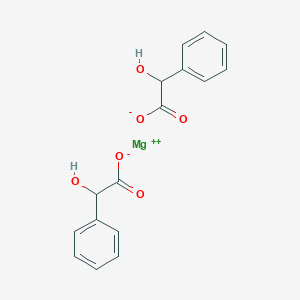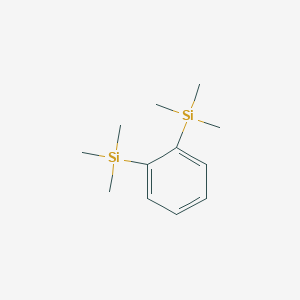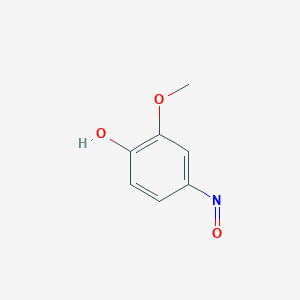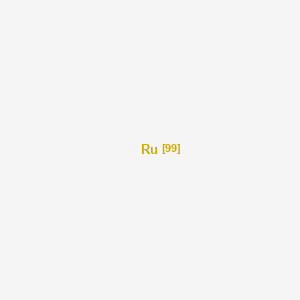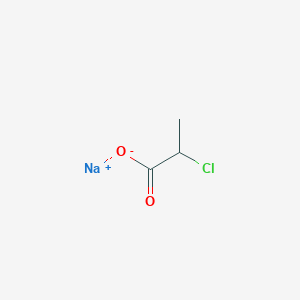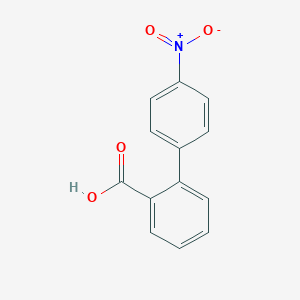
4-Propylcyclohexane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Propylcyclohexane-1,3-dione (PCCD) is a cyclic diketone that has gained attention in the scientific community due to its unique chemical properties and potential applications. PCCD is a colorless crystalline solid that is soluble in organic solvents. It is widely used as a starting material for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and fine chemicals.
Applications De Recherche Scientifique
4-Propylcyclohexane-1,3-dione has been extensively studied for its potential applications in various fields of science. It is widely used as a building block for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and fine chemicals. 4-Propylcyclohexane-1,3-dione has been used in the synthesis of antitumor agents, anti-inflammatory agents, and antimicrobial agents. It has also been used in the synthesis of chiral ligands for asymmetric catalysis.
Mécanisme D'action
The mechanism of action of 4-Propylcyclohexane-1,3-dione is not well understood. However, it is believed that 4-Propylcyclohexane-1,3-dione acts as a Michael acceptor, reacting with nucleophiles such as thiols, amines, and carboxylic acids. 4-Propylcyclohexane-1,3-dione has been shown to react with glutathione, a tripeptide thiol, forming a stable adduct. This suggests that 4-Propylcyclohexane-1,3-dione may have a potential role in modulating cellular redox status.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Propylcyclohexane-1,3-dione are not well studied. However, it has been reported that 4-Propylcyclohexane-1,3-dione has antioxidant properties. 4-Propylcyclohexane-1,3-dione has been shown to scavenge free radicals and inhibit lipid peroxidation. 4-Propylcyclohexane-1,3-dione has also been reported to have anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α.
Avantages Et Limitations Des Expériences En Laboratoire
4-Propylcyclohexane-1,3-dione has several advantages for lab experiments. It is readily available and easy to synthesize. 4-Propylcyclohexane-1,3-dione has a high purity and yield, making it an ideal starting material for the synthesis of various organic compounds. However, 4-Propylcyclohexane-1,3-dione has some limitations for lab experiments. It is highly reactive and can react with various nucleophiles, making it difficult to handle. 4-Propylcyclohexane-1,3-dione is also unstable in the presence of moisture and air, and it should be stored in a dry and inert atmosphere.
Orientations Futures
There are several future directions for the study of 4-Propylcyclohexane-1,3-dione. One potential direction is the study of the mechanism of action of 4-Propylcyclohexane-1,3-dione. Understanding the mechanism of action of 4-Propylcyclohexane-1,3-dione can provide insight into its potential applications in various fields of science. Another potential direction is the study of the biochemical and physiological effects of 4-Propylcyclohexane-1,3-dione. Studying the effects of 4-Propylcyclohexane-1,3-dione can provide insight into its potential therapeutic applications. Additionally, the synthesis of novel 4-Propylcyclohexane-1,3-dione derivatives can lead to the discovery of new compounds with unique chemical properties and potential applications.
Méthodes De Synthèse
4-Propylcyclohexane-1,3-dione can be synthesized by the oxidation of 4-propylcyclohexanone using various oxidizing agents such as potassium permanganate, chromium trioxide, and sodium hypochlorite. The most commonly used method for the synthesis of 4-Propylcyclohexane-1,3-dione is the oxidation of 4-propylcyclohexanone using potassium permanganate in the presence of sulfuric acid. This method yields 4-Propylcyclohexane-1,3-dione with high purity and yield.
Propriétés
Numéro CAS |
18456-81-0 |
|---|---|
Nom du produit |
4-Propylcyclohexane-1,3-dione |
Formule moléculaire |
C9H14O2 |
Poids moléculaire |
154.21 g/mol |
Nom IUPAC |
4-propylcyclohexane-1,3-dione |
InChI |
InChI=1S/C9H14O2/c1-2-3-7-4-5-8(10)6-9(7)11/h7H,2-6H2,1H3 |
Clé InChI |
WWLVJBISOZBFCG-UHFFFAOYSA-N |
SMILES |
CCCC1CCC(=O)CC1=O |
SMILES canonique |
CCCC1CCC(=O)CC1=O |
Synonymes |
4-Propyl-1,3-cyclohexanedione |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





